7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride
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Description
7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride is a chemical compound with potential applications in scientific research. This compound is a bicyclic heterocycle that can be synthesized using various methods. The synthesis of this compound is of great interest to researchers due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Structure
- The synthesis of a similar compound, 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, has been described, using a regioselective assembly of a pyrazole ring fused to an azepine ring. This process involves palladium coupling and selective alkylation (Dvorak et al., 2021).
- Research on a structurally related compound, 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepin-5-ones, highlights the Beckmann rearrangement and Schmidt reactions in its synthesis (Bardakos & Sucrow, 1976).
Pharmacological Potential
- 4-methyl-6H-pyrazolo(3,4-b)azepin-7-ones, which share a similar chemical structure, have demonstrated significant anti-inflammatory and analgesic effects in animal models (Sharma & Lynch, 1979).
Other Research Applications
- The synthesis of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, related to the compound , has been achieved, showing potential antibacterial and antifungal activities (Demchenko et al., 2021).
- The development of a dual antagonist related to 7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride, with implications in serotonin receptor antagonism, has been documented (LiangJimmy et al., 2011).
properties
IUPAC Name |
7-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-2-8-7(4-9-3-6)5-10-11-8;;/h5-6,9H,2-4H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKUZZDBUWVHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CNC1)C=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride |
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